molecular formula C23H20N2O3 B13812145 3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione CAS No. 1017238-93-5

3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione

Cat. No.: B13812145
CAS No.: 1017238-93-5
M. Wt: 372.4 g/mol
InChI Key: AEUWAHNOVHPROW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione can be achieved through a one-pot three-component reaction. This involves the condensation of phthalic anhydride, hydrazine hydrate, and 3,3-dimethyl-1-phenyl-2-pyrazolin-5-one in ethanol at room temperature . The reaction mixture is stirred for a specified time, followed by washing with diethyl ether and evaporation to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Lung Cancer : Studies have highlighted the potential of indazole derivatives in treating non-small-cell lung carcinoma (NSCLC) due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted by Konda et al. focused on synthesizing various indazole derivatives and evaluating their anticancer activities. The synthesized compound demonstrated potent cytotoxic effects against several cancer cell lines in vitro. The study utilized a combination of MTT assays and flow cytometry to assess cell viability and apoptosis rates .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations of the compound. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione is unique due to its specific structure and the range of reactions it can undergo. Its applications in research and potential therapeutic uses set it apart from other similar compounds .

Biological Activity

3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a bicyclic structure that combines both phthalazine and indazole moieties. Its molecular formula is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 372.42 g/mol. The presence of multiple carbonyl groups and nitrogen atoms contributes to its diverse biological activities.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach involves a three-component condensation reaction utilizing phthalhydrazide and dimedone in the presence of Lewis acid catalysts like tungstated zirconia (WO₃/ZrO₂) . The synthesis typically results in high yields and purity of the product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties
Several studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • VEGFR-2 Inhibition : Compounds derived from this structure have shown promising inhibition against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • Cell Line Studies : In vitro assays demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Hep G2 (hepatocellular carcinoma). Compounds tested showed IC₅₀ values as low as 0.09 μM, indicating potent anti-proliferative activity .

2. Anti-inflammatory Activity
Preliminary investigations suggest that these compounds may also interact with pathways involved in inflammation. Some derivatives have been associated with reduced inflammatory responses in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents on the phenyl ring : Variations in substituents can enhance or diminish activity against specific biological targets.
  • Bicyclic structure : The fused bicyclic nature contributes to its ability to interact with multiple biological pathways.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

StudyFocusFindings
Konda et al. (2014)Synthesis and CharacterizationReported successful synthesis using WO₃/ZrO₂; characterized the compound's physical properties .
PMC Article (2024)Anticancer ActivityDemonstrated significant anticancer activity against MCF-7 and Hep G2 cell lines; identified as potent VEGFR-2 inhibitors .
LookChem AnalysisStructural PropertiesProvided detailed molecular characteristics and potential applications in drug development .

Properties

CAS No.

1017238-93-5

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

3,3-dimethyl-13-phenyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione

InChI

InChI=1S/C23H20N2O3/c1-23(2)12-17-19(18(26)13-23)20(14-8-4-3-5-9-14)25-22(28)16-11-7-6-10-15(16)21(27)24(17)25/h3-11,20H,12-13H2,1-2H3

InChI Key

AEUWAHNOVHPROW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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